tert-Butyl 4-(5-formylpyridin-3-yl)piperazine-1-carboxylate
Overview
Description
tert-Butyl 4-(5-formylpyridin-3-yl)piperazine-1-carboxylate is a chemical compound with the molecular formula C15H21N3O3 and a molecular weight of 291.35 g/mol . This compound is characterized by the presence of a piperazine ring substituted with a formylpyridine moiety and a tert-butyl ester group. It is often used in various chemical and pharmaceutical research applications due to its unique structural properties.
Preparation Methods
The synthesis of tert-Butyl 4-(5-formylpyridin-3-yl)piperazine-1-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with piperazine and 2-nitro-5-halopyridine.
N-Protecting Group: The piperazine is protected using a tert-butyl ester group.
Catalytic Hydrogenation: The nitro group is reduced to an amino group using catalytic hydrogenation.
Formylation: The amino group is then formylated to introduce the formylpyridine moiety.
Chemical Reactions Analysis
tert-Butyl 4-(5-formylpyridin-3-yl)piperazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions.
Condensation: The formyl group can participate in condensation reactions to form imines or hydrazones.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and hydrazines. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
tert-Butyl 4-(5-formylpyridin-3-yl)piperazine-1-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds.
Biology: It serves as a building block for the development of biologically active molecules.
Medicine: It is investigated for its potential use in drug discovery and development, particularly in the design of kinase inhibitors and receptor modulators.
Industry: It is utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of tert-Butyl 4-(5-formylpyridin-3-yl)piperazine-1-carboxylate involves its interaction with specific molecular targets. The piperazine ring can act as a scaffold to position pharmacophoric groups in the correct orientation for interaction with target proteins. The formylpyridine moiety can participate in hydrogen bonding and other interactions with biological macromolecules, influencing their activity and function .
Comparison with Similar Compounds
tert-Butyl 4-(5-formylpyridin-3-yl)piperazine-1-carboxylate can be compared with other similar compounds such as:
tert-Butyl 4-(5-aminopyridin-3-yl)piperazine-1-carboxylate:
tert-Butyl 4-(5-hydroxypyridin-3-yl)piperazine-1-carboxylate: This compound has a hydroxyl group, which can participate in different types of chemical reactions compared to the formyl group.
The uniqueness of this compound lies in its formyl group, which provides distinct reactivity and potential for forming various derivatives.
Biological Activity
Overview
tert-Butyl 4-(5-formylpyridin-3-yl)piperazine-1-carboxylate is a compound with the molecular formula C15H21N3O3 and a molecular weight of 291.35 g/mol. This compound has garnered attention in biological research due to its potential applications in drug discovery, particularly as a building block for biologically active molecules and kinase inhibitors.
The synthesis of this compound typically involves several steps:
- Starting Materials : Piperazine and 2-nitro-5-halopyridine are used as starting materials.
- N-Protecting Group : The piperazine is protected using a tert-butyl ester group.
- Catalytic Hydrogenation : The nitro group is reduced to an amino group.
- Formylation : The amino group is then formylated to introduce the formylpyridine moiety.
This compound can undergo various chemical reactions, including oxidation, reduction, nucleophilic substitution, and condensation reactions, which contribute to its biological activity .
The biological activity of this compound is believed to stem from its interaction with specific molecular targets. The piperazine ring serves as a scaffold that positions pharmacophoric groups optimally for interaction with target proteins. The formylpyridine moiety is capable of forming hydrogen bonds and participating in other interactions with biological macromolecules, thereby influencing their activity and function.
Biological Activity
Research indicates that this compound may exhibit various biological activities, including:
- Anticancer Properties : Preliminary studies suggest potential efficacy in inhibiting cancer cell proliferation, particularly through pathways involving kinase inhibition.
- Neuroprotective Effects : Some derivatives of piperazine compounds have shown neuroprotective effects, which may extend to this compound.
- Antimicrobial Activity : Compounds containing pyridine rings often demonstrate antimicrobial properties, suggesting that this compound may also exhibit such activity.
Case Studies and Research Findings
Comparative Analysis
A comparison with similar compounds highlights the unique properties of this compound:
Compound Name | Structure | Biological Activity |
---|---|---|
tert-Butyl 4-(5-formamidopyridin-3-yl)piperazine-1-carboxylate | Structure | Potential anticancer properties |
tert-Butyl 4-(6-amino-pyridin-3-yl)piperazine-1-carboxylate | Structure | Known kinase inhibitor |
tert-Butyl 4-(5-hydroxypyridin-3-yl)piperazine-1-carboxylate | N/A | Antimicrobial activity |
Properties
IUPAC Name |
tert-butyl 4-(5-formylpyridin-3-yl)piperazine-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O3/c1-15(2,3)21-14(20)18-6-4-17(5-7-18)13-8-12(11-19)9-16-10-13/h8-11H,4-7H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVVLXWUKKOPLBD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2=CN=CC(=C2)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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